propyl N-[3-(trifluoromethyl)phenyl]carbamate
CAS No.: 18584-95-7
Cat. No.: VC16058319
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18584-95-7 |
|---|---|
| Molecular Formula | C11H12F3NO2 |
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | propyl N-[3-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C11H12F3NO2/c1-2-6-17-10(16)15-9-5-3-4-8(7-9)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) |
| Standard InChI Key | RJIYYMCLRACEIC-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Introduction
Synthesis and Optimization
Conventional Synthesis Routes
Traditional synthesis involves a multi-step process starting with the reaction of 3-(trifluoromethyl)aniline with propyl chloroformate in the presence of a base such as triethylamine. This method typically yields 70–75% purity, necessitating further chromatographic purification.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the reaction, reducing synthesis time from 6–8 hours to 1–2 hours while achieving >90% yield. This method enhances selectivity by minimizing side reactions, such as the formation of urea byproducts.
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 1–2 hours |
| Yield | 70–75% | >90% |
| Byproduct Formation | Moderate | Minimal |
| Energy Consumption | High | Low |
Industrial-Scale Production Insights
While direct data on industrial production is limited, analogous carbamate syntheses (e.g., trifluoxystrobin intermediates) use Grignard reagents and transition metal catalysts to improve scalability . For example, Fe-ligand complexes in ketene reactions achieve 75–85% yields in related trifluoromethyl acetophenone syntheses .
Physicochemical Properties
Stability and Solubility
The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments. It exhibits moderate solubility in polar solvents like ethanol (~50 mg/mL) and low solubility in water (<1 mg/mL).
Table 2: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 247.21 g/mol |
| Density | 1.29 g/cm³ (estimated) |
| Boiling Point | 315–320°C (dec.) |
| LogP (Partition Coefficient) | 2.8 |
Future Research Directions
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Bioactivity Profiling: Systematic evaluation against ESKAPE pathogens and phytopathogens.
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Structure-Activity Relationship (SAR) Studies: Modifying the propyl chain or trifluoromethyl position to enhance efficacy.
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Green Chemistry Approaches: Solvent-free synthesis or biocatalytic routes to improve sustainability.
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